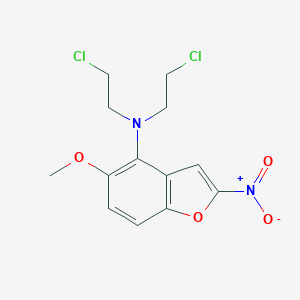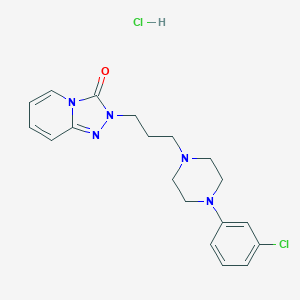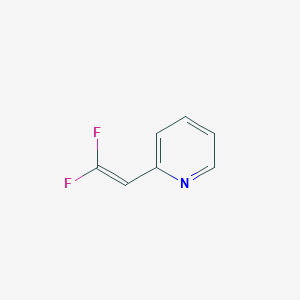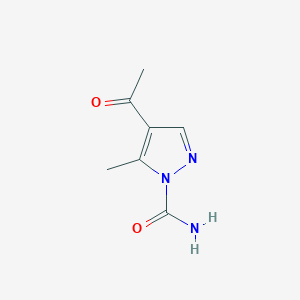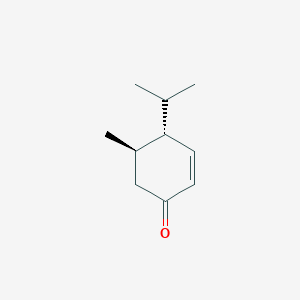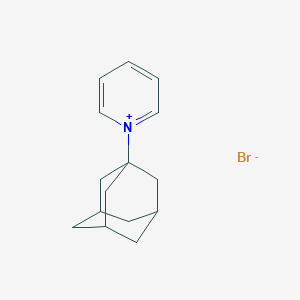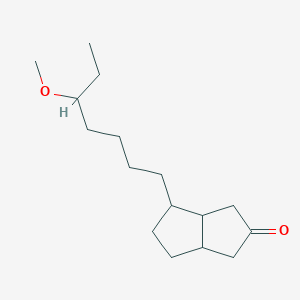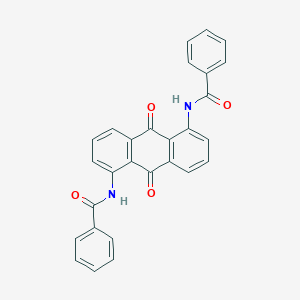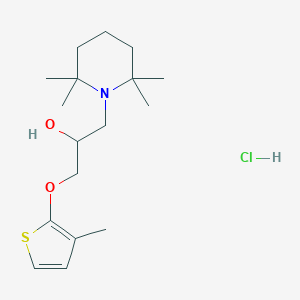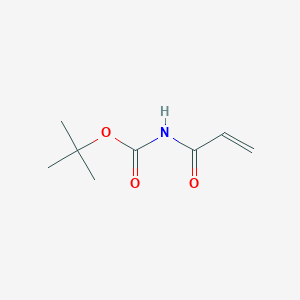
t-butyl N-acryloylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-butyl N-acryloylcarbamate, also known as Boc-NH-CH=CH-CO-O-tBu, is a chemical compound widely used in scientific research. It is a carbamate derivative that is often used as a protecting group for amines during peptide synthesis. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry.
Wirkmechanismus
T-butyl N-acryloylcarbamate acts as a protecting group for amines by forming a stable carbamate bond. The carbamate group is stable under mild conditions, but can be removed under acidic conditions. This allows for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate can also be used as a reagent in organic chemistry and biochemistry. It can react with nucleophiles such as thiols and amines to form stable adducts.
Biochemische Und Physiologische Effekte
T-butyl N-acryloylcarbamate does not have any known biochemical or physiological effects. It is a chemical reagent that is used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
T-butyl N-acryloylcarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of applications. However, it also has some limitations. T-butyl N-acryloylcarbamate can be difficult to remove from peptides, which can lead to impurities in the final product. It also requires acidic conditions to remove the carbamate group, which can be harsh for some peptides.
Zukünftige Richtungen
There are several future directions for the use of t-butyl N-acryloylcarbamate in scientific research. One direction is the development of new protecting groups that are easier to remove and less harsh on peptides. Another direction is the use of t-butyl N-acryloylcarbamate in the modification of other biomolecules, such as lipids and carbohydrates. Finally, t-butyl N-acryloylcarbamate could be used in the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
T-butyl N-acryloylcarbamate has numerous applications in scientific research. It is commonly used as a protecting group for amines during peptide synthesis. The carbamate group can be removed under mild conditions, allowing for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry. It can be used to modify proteins, nucleic acids, and other biomolecules.
Eigenschaften
CAS-Nummer |
103223-89-8 |
|---|---|
Produktname |
t-butyl N-acryloylcarbamate |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
tert-butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |
InChI-Schlüssel |
ZLJZBJSVDATEGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
Synonyme |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


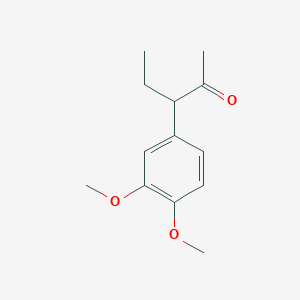
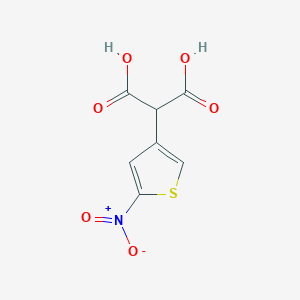
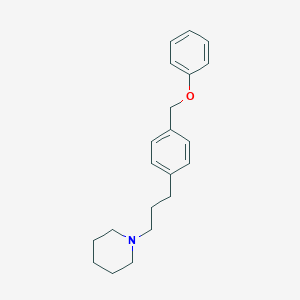
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
